molecular formula C21H16Cl2O3 B2827140 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione CAS No. 338750-78-0

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B2827140
CAS No.: 338750-78-0
M. Wt: 387.26
InChI Key: KIZZGYPNLVSPQY-UHFFFAOYSA-N
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Description

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a synthetic organic compound characterized by its chromene core structure substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with a suitable dione in the presence of a base can yield the desired chromene derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,7-dichloro-2- (2-methylprop-1-enyl)-6-nitroquinazoline: Another compound with a similar core structure but different substituents.

    4,4′-bibenzo[c]thiophene derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is unique due to its specific substitution pattern and the presence of the chromene core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-3H-chromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2O3/c22-15-5-1-12(2-6-15)14-9-18(24)21-17(11-20(25)26-19(21)10-14)13-3-7-16(23)8-4-13/h1-8,14,17H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZZGYPNLVSPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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